[(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid
Description
[(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid (CAS: 68766-97-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the (S)-configured 2-position of the pyrrolidine ring, with an acetic acid moiety attached to the nitrogen at position 1 . The Boc group serves as a critical protecting agent for amines, offering stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions (e.g., trifluoroacetic acid). This compound is widely utilized in pharmaceutical synthesis as a building block for peptidomimetics, protease inhibitors, and other bioactive molecules due to its stereochemical specificity and compatibility with solid-phase peptide synthesis (SPPS) . Its molecular weight is approximately 114.19 g/mol (though exact formula requires extrapolation from analogs), with a purity of 98% as a commercially available product .
Properties
IUPAC Name |
2-[(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-9-5-4-6-14(9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZSZEWAVUEAEW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid, commonly referred to as Boc-amino acid derivative, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O4, which indicates the presence of a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. The compound is characterized by its chirality, with specific stereochemistry contributing to its biological activity.
The biological activity of Boc-amino acid derivatives often involves modulation of enzyme activity or interaction with specific receptors. Research indicates that these compounds can act as inhibitors or substrates for various enzymes, particularly in metabolic pathways. The presence of the Boc group enhances the lipophilicity and stability of the molecule, facilitating better cellular uptake and bioavailability.
Antimicrobial Activity
Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Bacillus cereus | 16.4 |
| Escherichia coli | 16.5 |
| Klebsiella pneumoniae | 16.1 |
Antitumor Activity
Research has also indicated potential antitumor effects of Boc-amino acid derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption .
Case Studies
- Antibacterial Screening : A study involving a series of Boc-amino acid derivatives found that modifications to the amino group significantly influenced antibacterial potency against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions could enhance efficacy while maintaining low cytotoxicity levels .
- Antitumor Activity : Another investigation assessed the effects of Boc-amino acid derivatives on human cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability and increased apoptosis markers compared to control groups .
Safety and Toxicity
While the biological activities are promising, safety profiles must be considered. Preliminary toxicity studies suggest that at therapeutic doses, this compound exhibits low toxicity in vitro, although further studies are necessary to evaluate long-term effects and safety in vivo .
Scientific Research Applications
Drug Discovery
The compound is primarily utilized as an intermediate in the synthesis of bioactive molecules. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. The presence of the pyrrolidine structure may enhance its solubility and permeability across biological membranes, which is crucial for drug efficacy.
Research indicates that [(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid may influence pathways related to protein synthesis and cellular signaling. While specific pharmacological actions are not fully characterized, compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and receptor modulation .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its ability to undergo various chemical transformations while maintaining stereochemical integrity. Several synthetic routes have been developed to produce this compound efficiently, which are essential for scaling up production for research purposes .
Case Studies and Research Findings
Several studies have investigated the interactions of this compound with biological systems:
Interaction Studies
Research has focused on the binding affinity of this compound with various enzymes involved in metabolic pathways. These studies are crucial for understanding how this compound may modulate biological pathways or serve as a lead compound for drug design .
Synthesis and Characterization
Various synthetic methods have been documented for producing this compound, emphasizing the importance of maintaining its stereochemical configuration during synthesis. The ability to produce this compound reliably is vital for its application in medicinal chemistry .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to reveal a free amine. This reaction is critical for subsequent functionalization in drug synthesis.
Key finding : TFA-mediated deprotection proceeds without side reactions under anhydrous conditions, making it preferable for sensitive substrates.
Amide Coupling Reactions
The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis.
| Coupling Reagent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 85–92% | |
| DCC | NMM | THF | 75–80% |
Example : Reaction with (2S,4R)-4-hydroxypyrrolidine-2-carboxylate using HATU/DIPEA in DMF yielded a Boc-protected dipeptide analog .
Ester Hydrolysis
Methyl or ethyl esters of related analogs undergo hydrolysis to regenerate carboxylic acids.
| Conditions | Catalyst | Time | Yield | Source |
|---|---|---|---|---|
| 1M NaOH | None | 12 hours | 95% | |
| LiOH·H₂O | MeOH/H₂O | 6 hours | 89% |
Note : Alkaline hydrolysis preserves stereochemical integrity at the pyrrolidine ring .
Reductive Hydrogenolysis
The compound’s benzyl-protected derivatives (if present) are cleaved via catalytic hydrogenation.
| Catalyst | Pressure | Solvent | Outcome | Source |
|---|---|---|---|---|
| Pd/C (10%) | 3 bar H₂ | MeOH | Full debenzylation | |
| Pt/C | Ambient H₂ | EtOAc | Selective reduction |
Application : Used to synthesize intermediates for PROTACs (proteolysis-targeting chimeras) .
Reactions with Organometallic Reagents
The Boc group stabilizes the amine during Grignard or organolithium additions to carbonyl groups.
| Reagent | Target | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr | Ketone | Tertiary alcohol | 78% | |
| PhLi | Ester | Benzylated acid | 65% |
Mechanistic insight : The pyrrolidine ring’s rigidity directs stereoselectivity in nucleophilic additions .
Reductive Amination
The deprotected amine undergoes reductive amination with aldehydes/ketones.
| Substrate | Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | MeOH | 82% | |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 73% |
Optimization : Acetic acid additives improve imine formation kinetics.
Comparison with Similar Compounds
Table 1: Comparative Data of Structurally Related Compounds
Key Comparative Insights
Protecting Group Variations
- Boc vs. Cbz: The Boc group (tert-butyl) in the target compound offers stability under basic conditions, whereas the benzyloxycarbonyl (Cbz) group in the analog (CAS: 1354002-28-0) is cleaved via hydrogenolysis or strong acids. This distinction makes Boc preferable for stepwise synthesis requiring acid-labile intermediates .
- Deprotection Conditions : Boc removal typically requires trifluoroacetic acid (TFA), while Cbz cleavage demands harsher acidic conditions (e.g., HBr/AcOH), limiting compatibility with acid-sensitive substrates .
Ring System Modifications
- Pyrrolidine vs.
- Substituent Position: In [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (), the ethyl-amino group introduces steric bulk, impacting solubility and target selectivity compared to the methyl-amino group in the target compound .
Functional Group Additions
Stereochemical Considerations
- The (S)-configuration in the target compound ensures precise spatial orientation of the Boc-protected amine, critical for chiral recognition in asymmetric catalysis or receptor binding . Piperidine derivatives with (R)-configurations (e.g., ((R)-3-Boc-piperidin-1-yl)-acetic acid) may display divergent biological activities due to altered stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
